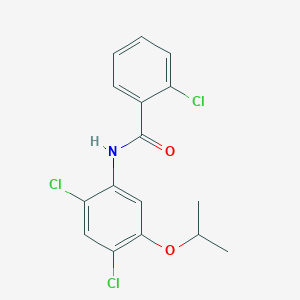

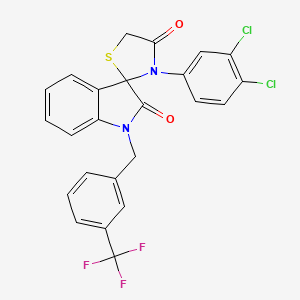

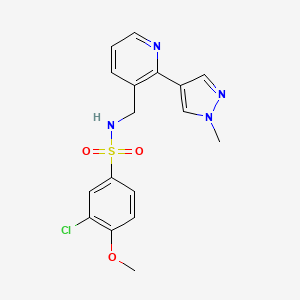

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" is a novel sulfonamide derivative that is likely to possess interesting biological properties due to its structural features. Sulfonamides are known for their wide range of biological activities, including antibacterial and antitubercular effects. The presence of isoxazole and oxadiazole rings in the compound suggests potential for significant biological activity, as these heterocycles are often found in pharmacologically active molecules .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonic chlorides with amines or the modification of existing sulfonamide groups. In the case of the compound , the synthesis likely involves the initial generation of a 3,5-dimethylisoxazole-4-sulfonamide followed by subsequent reactions with other reagents to introduce the oxadiazole and morpholine groups. The exact synthetic route for this compound is not detailed in the provided papers, but similar compounds have been synthesized using related methods .

Molecular Structure Analysis

The molecular structure of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" includes several distinct functional groups: the isoxazole ring, the oxadiazole ring, and the morpholine ring, each connected through a sulfonamide linkage. These rings are known to contribute to the rigidity and three-dimensional shape of the molecule, which can be crucial for its interaction with biological targets. The presence of these heterocycles is often associated with improved pharmacokinetic properties and biological activity .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The sulfonamide group is typically stable under physiological conditions, but it can participate in hydrogen bonding due to its polar nature. The isoxazole and oxadiazole rings may be involved in electronic interactions with biological targets, potentially leading to various biological activities. The morpholine ring could also influence the compound's solubility and ability to cross biological membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide" would be expected to include moderate solubility in polar solvents due to the presence of the sulfonamide group and the heterocyclic rings. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present in the solid state and the thermal stability of the functional groups. The molecular weight and partition coefficient would be important for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) properties .

科学的研究の応用

Pharmacological Evaluation and Receptor Interaction

Research on similar compounds has highlighted their effectiveness as selective 5-HT(1B/1D) antagonists. For instance, Liao et al. (2000) synthesized a series of analogues demonstrating potent and selective antagonistic properties toward 5-HT(1B/1D) receptors. These compounds, closely related in structure to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, exhibit significant receptor binding affinities and functional antagonistic effects in vitro, suggesting their utility in exploring serotonin-related physiological and pathological processes (Liao et al., 2000).

Anticancer and PI3K Inhibition

Shao et al. (2014) investigated 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, similar in function to the subject compound, as novel PI3K inhibitors and anticancer agents. Their study revealed that these compounds significantly inhibit the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer cell survival and proliferation, highlighting the potential for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide derivatives in cancer therapy (Shao et al., 2014).

Enzyme Inhibitory Activity

A study by Janakiramudu et al. (2017) explored sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline for their antimicrobial activity and molecular docking study. Although not directly related, the structural similarity suggests that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide could serve a similar role in modulating enzyme activity or serving as a lead compound for the development of new antimicrobial agents (Janakiramudu et al., 2017).

Microbial Metabolism and Environmental Impact

Research into the microbial metabolism of sulfonamides, such as the work by Reis et al. (2014), sheds light on the biodegradation pathways of these compounds, including N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide. Understanding how these compounds are broken down in the environment or within biological systems can provide insight into their potential environmental impact and guide the development of compounds with favorable degradation profiles (Reis et al., 2014).

特性

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5S/c1-8-6-9(14-20-8)11-13-10(21-15-11)7-12-22(17,18)16-2-4-19-5-3-16/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHJDSVMJDZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)